Melphalan

Catalog No.
S534949
CAS No.
148-82-3
M.F
C13H18Cl2N2O2
M. Wt
305.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melphalan

CAS Number

148-82-3

Product Name

Melphalan

IUPAC Name

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.2 g/mol

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1

InChI Key

SGDBTWWWUNNDEQ-LBPRGKRZSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
< 0.1 g/100 mL at 22 °C
In water, 1.86X10+4 mg/L at 25 °C (est)
Practically insoluble in water
Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether
Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether
3.58e-01 g/L
95% ethanol <0.9 (mg/mL)
10% aqueous ethanol 1.3 (mg/mL)
Methanol 2.8 - 5.6 (mg/mL)
Water 1.7 - 2.3 (mg/mL)
Chloroform <1 (mg/mL)
0.1NHCL 9-17 (mg/mL)
0.1 N NaOH 7-10.6 (mg/mL)
Acetone <1 (mg/mL)
pH 4 citrate buffer 2.2 - 2.6 (mg/mL)
pH 9 borate buffer 2.0 - 2.4 (mg/mL)

Synonyms

4-(Bis(2-chloroethyl)amino)phenylalanine, Alkeran, L-PAM, Medphalan, Melphalan, Merphalan, Mustard, Phenylalanine, Phenylalanine Mustard, Sarcolysine, Sarkolysin

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])N(CCCl)CCCl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)[O-])[NH3+])N(CCCl)CCCl
Melphalan is a nitrogen mustard alkylating agent that belongs to the class of oxazaphosphorine compounds. It was first synthesized in the late 1950s by Bergman and Stevens of the Sloan-Kettering Institute for Cancer Research, and was found to have potent anti-tumor activity in animal studies. Melphalan is known by several other names, including L-phenylalanine mustard, L-PAM, and Alkeran.
Melphalan is a crystalline powder that is highly soluble in water and alcohol. The drug is stable under normal conditions of storage and handling, but is sensitive to light, moisture, and heat. It has a molecular weight of 305.24 g/mol and a molecular formula of C13H18Cl2N2O2.
Melphalan is synthesized from L-phenylalanine, an essential amino acid. The synthesis involves several steps, including protection of the amino and carboxyl groups of the phenylalanine molecule, introduction of a nitrogen mustard group, and deprotection of the protected groups to yield the final product. The synthesis of melphalan has been extensively optimized, and large-scale production of the drug is carried out by several pharmaceutical companies.
The purity and identity of melphalan are determined by various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques ensure that the drug is of high quality and meets the strict standards of regulatory agencies.
Various analytical methods have been developed for the quantitation of melphalan in various matrices, including blood, urine, and tissues. These methods include HPLC, MS, gas chromatography (GC), and capillary electrophoresis (CE). These techniques are highly sensitive and accurate, and are used in clinical and research settings for the analysis of melphalan.
Melphalan exerts its anti-tumor effects by cross-linking DNA strands and preventing cell division. The drug is rapidly taken up by cells, and forms covalent bonds with DNA, leading to DNA damage, inhibition of DNA synthesis, and apoptosis. Melphalan has been found to be effective against a broad range of cancer types, including multiple myeloma, lymphoma, ovarian cancer, and breast cancer.
Melphalan has several toxic effects, including myelosuppression, nausea, vomiting, and mucositis. In preclinical studies, melphalan has been found to cause dose-dependent toxicity in various normal tissues, including bone marrow, gastrointestinal tract, and liver. Melphalan toxicity can be mitigated by co-administration of other drugs, such as dexamethasone and antiemetics.
Melphalan has been extensively used in scientific experiments to study various aspects of cancer biology, including tumor cell proliferation, apoptosis, and oncogenic signaling pathways. Melphalan has also been used in combination with other chemotherapeutic agents and targeted therapies to improve treatment outcomes in various cancer types.
Melphalan continues to be an active area of research, with several ongoing studies investigating new formulations, novel drug combinations, and different routes of administration. The drug is also being studied in combination with immunotherapy agents and gene therapy approaches to enhance its anti-tumor effects.
Melphalan has several potential applications beyond its current use as a chemotherapeutic agent. The drug has been investigated for its photodynamic therapy (PDT) properties, which involve the activation of a photosensitizer to generate reactive oxygen species that can damage tumor cells. Melphalan has also been studied in the context of drug delivery, with several studies investigating its use as a prodrug that can be activated in the tumor microenvironment for targeted drug delivery.
Despite its potent anti-tumor properties, melphalan has several limitations, including its toxicity, drug resistance, and limited efficacy in certain tumor types. Future research should focus on identifying new drug targets, developing novel formulations of the drug, and exploring its potential applications beyond cancer therapy. Some possible future directions are:
1. Developing targeted delivery systems for melphalan to improve its efficacy and reduce toxicity.
2. Investigating the role of melphalan in combination with immunotherapy agents to enhance its anti-tumor effects.
3. Studying the mechanism of drug resistance to melphalan and identifying novel strategies to overcome resistance.
4. Investigating the use of melphalan in combination with other targeted therapies for the treatment of various cancers.
5. Exploring the potential of melphalan as a sensitizing agent for radiotherapy.
In conclusion, melphalan is a highly potent chemotherapeutic agent with broad-spectrum anti-tumor activity. Its physical and chemical properties, mechanism of action, toxicity, and potential applications have been extensively investigated in scientific experiments and clinical studies. Melphalan has several limitations and challenges, but its continued research and development hold promise for the future of cancer therapy.

Physical Description

Melphalan appears as white to buff-colored powder. Odorless or with a faint odor. An antineoplastic medicine.
Solid

Color/Form

Needles from methanol (monosolvate)
Crystals
Off-white to buff powde

XLogP3

-0.5

LogP

-0.52
-0.52 (LogP)
log Kow = -0.52 (at pH 7)
0.4

Odor

Odorless

Appearance

Assay:≥95%A crystalline solid

Melting Point

351 °F (decomposes) (NTP, 1992)
182.5 °C
182-183 °C (decomp)
182.5°C

UNII

Q41OR9510P

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (90.48%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (92.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Melphalan is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the palliative treatment of multiple myeloma and for the palliation of non-resectable epithelial carcinoma of the ovary. Has also been used alone or as part of various chemotherapeutic regimens as an adjunct to surgery in the treatment of breast cancer, alone or in combination regimens for palliative treatment of locally recurrent or unresectable in-transit metastatic melanoma of the extremities, as well as for the treatment of amyloidosis with prednisone.
FDA Label

Livertox Summary

Melphalan is an orally and parenterally administered nitrogen mustard-like alkylating agent used in the therapy of multiple myeloma and ovarian cancer. Melphalan therapy has been associated with low rates of serum enzyme elevations during therapy, but when used in high doses as myeloablative therapy in preparation for hematopoietic cell transplantation, it is associated with high rates of enzyme elevations and acute liver injury due to sinusoidal obstruction syndrome.

Drug Classes

Antineoplastic Agents, Alkylating Agents

NCI Cancer Drugs

Drug: Melphalan-hydrochloride
US Brand Name(s): Evomela
FDA Approval: Yes
Melphalan hydrochloride is approved to treat: Multiple myeloma. It is used for palliative treatment in patients who cannot take melphalan by mouth. This use is approved for the Alkeran and Evomela brands.
It is used as a conditioning treatment to prepare patients for a stem cell transplant. This use is approved for the Evomela brand.
Melphalan hydrochloride is also being studied in the treatment of other types of cancer. Melphalan is also available in a tablet form.

Therapeutic Uses

Antineoplastic Agents, Alkylating; Myeloablative Agonists
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Melphalan is included in the database.
Melphalan is used as a drug to treat cancer and other medical conditions, including ovarian cancer, malignant melanoma, multiple myeloma, breast cancer, advanced prostate cancer, testicular cancer, chronic myelogenous leukemia, osteogenic sarcoma, polycythemia vera, amyloidosis, and scleromyxedema (a rare skin disease). It is also used as an insect chemosterilant.
Melphalan is used alone and as a component of various chemotherapeutic regimens in the treatment of myltiple myeloma.
Melphalan may be used in the palliative treatment of nonresectable epithelial carcinoma of the ovary.
Melphalan has been used alone or with other antineoplastic agents as an adjunct to surgery in the treatment of breast cancer.
Melphalan is used in isolated limb perfusion for palliative treatment of locally recurrent or unresectable in-transit metastatic melanima of the extremities.
Melphalan has been used in the treatment of polycythemia vera. ...Melphalan has also been used in the treatment of scleromyxedema, chronic myelogenous leukemia, osteogenic sarcoma, advanced prostatic carcinoma, and testicular seminoma. Melphalan also has been administered by regional isolation perfusion in the treatment of certain sarcomas.
/EXPL THER/ We report the activity and toxicity of intrathecal melphalan in the treatment of human neoplastic meningitis in the subarachnoid space of athymic nude rats. Animals received injections via chronic indwelling subarachnoid catheters with 5X10+5 or 5X10+6 TE-671 human rhabdomyosarcoma cells or 5X10+6 D-54 MG human glioma cells and were treated with melphalan on days 8, 5, or 5, respectively. Melphalan toxicity in nontumor-bearing rats was assessed at single doses of a 2.0, 3.0, 4.0, or 5.0 mM soln, with clinical and histological evidence of neurotoxicity observed at the 4.0 and 5.0 mM levels. Multiple-dose toxicity studies using a dosing schedule of twice a wk for 2 wk with a 0.25, 0.5, 0.75, 1.0, 1.5, or 2 mM soln revealed dose-dependent clinical and histological evidence for toxicity at all dosages. Treatment of TE-671 with a single dose of 2.0 mM intrathecal melphalan produced an incr in median survival of 442% compared with saline controls (P < 0.003). Comparison of a single dose of 1.0 or 2.0 mM melphalan with a multiple dose regimen at 0.25 or 0.5 mM melphalan in the treatment of TE-671 revealed incr in median survival of 50% for 1.0 mM, 57% for 2.0 mM, 79% for 0.5 mM, and 111% for 0.25 mM concn. Comparison of a single dose of 1 mM melphalan with multiple doses of 1.25 mM melphalan in the treatment of D-54 MG revealed an incr in median survival of 475+% for each of the regiments.
/EXPL THER/ Using melphalan given intraarterially (ia), we studied the therapy of intracranial human glioma xenografts in male athymic nude rats ... which were inoculated intracerebrally with D-54 MG and D-456 MG. On Days 6 and 7 (D-54 MG) or Days 9 and 10 (D-456 MG), rats randomized by body weight and treated with single-dose melphalan given ia at 0.5 or 0.75 mg produced significantly higher median survival (D-54 MG, Days 33 and 32; D-456 MG, Days 52 and 54, respectively) compared with ia saline (D-54 MG, Day 14, P < 0.001; D-456 MG, Day 24, P = 0.000) or melphalan given iv at 0.75 mg and 0.9 mg (D-54 MG only; Day 19, P < 0.001; Day 23, P < 0.001, respectively) and at 0.5 and 0.75 mg (D-456 MG only; Day 26 for both doses, P = 0.00). Although a dose-dependent incr in median survival (D-54 MG, 0.25 mg, Day 18; 0.5 mg, Day 28.5; 0.75 mg, Day 32.5) was observed with ia admin melphalan, no significant difference was apparent between 0.5 and 0.75 mg in either tumor model (D-54 MG, P = 0.15; D-456 MG, P = 0.37). Toxicity studies in nontumor-bearing athymic rats yielded a max tolerated dose of 0.8 mg for ia admin melphalan. This dosage was superior in spite of different xenograft permeabilities (apparent mean blood-to-tissue transport (K) values for alpha-aminoisobutyric acid, 5.8 for D-54 MG and 1.3 for D-456 MG). Pharmacokinetic experiments demonstrated a significant first pass advantage for ia (versus iv) melphalan. The short plasma half-life, marked antiglioma activity, and lack of requirement for metabolic activation indicate that ia melphalan holds considerable promise for human glioma therapy.
[(14)C]melphalan ([(14)C]L-PAM) was rapidly absorbed from the gut of dogs after oral dosing and reached a maximum concentration in the serum by 30 minutes. The disappearance of L-PAM (intact drug) from the serum was biphasic after iv administration, with half-lives of 14 and 66 minutes for the alpha and beta phases, respectively. The urinary excretion accounted for 44% of the total radioactivity and 25% appeared in the feces. Approximately 8% of the dose was excreted unchanged in the urine. Biliary excretion was rapid, with 11% of the dose being accounted for in the bile after 30 minutes; approximately 80% of these drug equivalents (materials containing radioactivity) was parent compound. Since large amounts of L-PAM appeared in the bile, the agent may prove to be active against cancers of the gall bladder, bile ducts, and duodenum.
In combination with prednisone, /melphalan/ or cyclophosphamide is the drug of choice for treatment of multiple myeloma. ... It is occasionally used in the treatment of tumors of the testis, ... and chronic granulocytic leukemia.
Although activity against testicular seminoma has been reported, the drug is not used clinically for this disease.
... four patients who had prompt engraftment after conditioning with melphalan-based chemotherapy regiments (BEAM or busulfan/melphalan). Two patients survived without disease for a prolonged period, indicating that these melphalan regimens are sufficiently immunosuppressive to allow sustained engraftment and donor hematopoiesis.
/The study objective was/ to present long-term follow-up data of patients with myeloma treated with high-dose melphalan HDM, incl an assessment of prognostic factors ... Between Nov 1981 and Apr 1986, 63 previously untreated patients with multiple myeloma received HDM 140 mg/sq m without autologous bone marrow transplantation ... The overall response rate was 82% (51 of 62), with 32% (20 of 62) patients entering complete remission (CR). The median duration of response was 18 mo, and six patients remain alive and free from disease progression at 60+ to 84+ mo. Improvements in quality of life assoc with remission were immediate in terms of pain grade (89% of patients) and performance status (92%), and later in terms of bone healing (29%). Currently, at a median follow-up duration of 74 mo (range, 63- to 100) since HDM, 23 patients are alive with a median survival duration of 47 mo, and 35% of patients are expected to be alive at 9 yr. Apart from early-stage disease, no factors ere found to predict long-term survival. No second malignancies or other late side effects have been recorded ... Single-agent HDM without autologous bone marrow transplantation is a feasible therapeutic option in myeloma, and is assoc with a high objective response rate, relatively long remission durations, and good symptom control.
A kappa light-chain myeloma was diagnosed as the underlying disease in a 52-yr-old woman with acute oliguric renal failure. The patient was erroneously treated with high-dose iv melphalan (60 mg/sq m). Because of this overdose treatment with granulocyte colony-stimulating factor was initiated, but pronounced absolute leukopenia (white blood cell count < 0.5X10+9/l) developed and lasted for 13 days. Following melphalan treatment a continuous incr in urine volume was accompanied by a decr of serum creatinine and blood urea nitrogen. Within 10 days after the admin of melphalan the patient no longer required hemodialysis.
Medication: alkylating agent

Pharmacology

Melphalan is an antineoplastic in the class of alkylating agents and is used to treat various forms of cancer. Alkylating agents are so named because of their ability to add alkyl groups to many electronegative groups under conditions present in cells. They stop tumor growth by cross-linking guanine bases in DNA double-helix strands - directly attacking DNA. This makes the strands unable to uncoil and separate. As this is necessary in DNA replication, the cells can no longer divide. In addition, these drugs add methyl or other alkyl groups onto molecules where they do not belong which in turn inhibits their correct utilization by base pairing and causes a miscoding of DNA. Alkylating agents are cell cycle-nonspecific. Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death.
Melphalan is a phenylalanine derivative of nitrogen mustard with antineoplastic activity. Melphalan alkylates DNA at the N7 position of guanine and induces DNA inter-strand cross-linkages, resulting in the inhibition of DNA and RNA synthesis and cytotoxicity against both dividing and non-dividing tumor cells.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01A - Alkylating agents
L01AA - Nitrogen mustard analogues
L01AA03 - Melphalan

Mechanism of Action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases (primarily at the N-7 position of guanine and to a lesser extent, at the N-3 position of adenine), forming monoadducts and resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.
Melphalan, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. Melphalan also possesses some immunosuppressive activity.
Melphalan is a direct-acting alkylating agent that is carcinogenic via genotoxic mechanism.

Vapor Pressure

3.0X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

148-82-3

Associated Chemicals

Melphalan hydrochloride; 3223-07-2

Wikipedia

Melphalan

Drug Warnings

Although its safety during pregnancy has not been evaluated, melphalan is potentially teratogenic and should not be used during this period unless absolutely necessary.
Melphalan should be used cautiously in patients with severe renal insufficiency.
With prolonged use, sterility occurs with all alkylators; females appear more sensitive than males. /Alkalating agents, oral/
Arterial or venous thrombosis, or pulmonary embolism, sometimes fatal, has been reported in patients receiving melphalan by regional isolated perfusion.
For more Drug Warnings (Complete) data for Melphalan (11 total), please visit the HSDB record page.

Biological Half Life

1.5 (±0.83) hours
We have studied the disposition and elimination of melphalan after intravenous administration in 9 patients with cancer. High-pressure liquid chromatography and (14)C-melphalan were used to assay drug concentration in plasma and urine. Composite plasma t1/2alpha was 7.7 +/- 3.3 and t1/2beta was 108 +/- 20.8 min for 8 of the patients. The mean 24-hr urinary excretion of melphalan was 13.0 +/- 5.4% of the administered dose. In 2 patients, 80% to 100% of the measured 14C counts in plasma and urine samples at each study interval, up to 24 hr after drug administration, could be accounted for by the sum of parent compound, monohydroxy and dihydroxy products, and methanol nonextractable radioactivity (i.e., protein-bound activity). These data and evidence of rapid disappearance from plasma at 37 degrees /C/ in vitro suggest that spontaneous degradation, and not enzymatic metabolism, is the major determinant of the t1/2 of melphalan in vivo.
Intravenous admin (14)C-labeled melphalan in female, weanling Yorkshire white pigs indicated very slow elimination phase (half-life= 214 hr).
After iv admin in humans, the drug was distributed in total body water and disappeared with half-lives of approx 67 min and 160 hr. Up to 65% of label was recovered in urine over period of 7 days.
The disappearance of L-PAM (intact drug) from the serum was biphasic after iv administration, with half-lives of 14 and 66 minutes for the alpha and beta phases, respectively.
For more Biological Half-Life (Complete) data for Melphalan (6 total), please visit the HSDB record page.

Use Classification

Human drugs -> Phelinun -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

L-3-Phenylalanine is nitrated and the p-nitro compound is reduced to L-3-(p-aminophenyl)alanine. This is reacted with ethylene oxide to form the corresponding bis(2-hydroxy-ethyl)-amino compound that then is treated with phosphoryl chloride to yield the drug.
Melphalan can be synthesized by treating p-nitro-L-phenylalanine ethyl ester ... with phthalic anhydride and then with hydrochloric acid to yield p-nitro-N-phthaloyl-L-phenylalanine ethyl ester. This product is then hydrogenated and treated with ammonia and ethylene oxide to give p-di-(2-hydroxyethyl)amino-N-alpha-phthaloyl-L-phenylalanine ethyl ester. Chlorination with phosphorus oxychloride followed by hydrolysis yields melphalan.

General Manufacturing Information

Melphalan is both the USAN name for the acid and the generic name for the hydrochloride.

Analytic Laboratory Methods

UV-spectrophotometry, spectrofluorometry (detection limit, 0.05 ug/mL) ... can be used to determine pure cmpd in aqueous soln.
Phenylalanine mustards and their hydrolysis products have been separated by gas-liquid chromatography of trimethylsilyl derivatives and by two-dimensional thin-layer chromatography on kieselgel G.

Clinical Laboratory Methods

High pressure liquid chromatographic analysis of melphalan in plasma is described. Recovery of 1 ug added to 1 mL of plasma was 94%.
A sensitive HPLC assay was developed for the measurement of the alkylating cytostatic drug melphalan and its 2 hydrolysis products, monohydroxymelphalan and dihydroxymelphalan. A reversed-phase column and a mobile phase consisting of acetonitrile/citrate buffer made possible an isocratic separation and quantification. N,N-bis(2-hydroxyethyl) toluidine was synthesized as an internal standard structurally related to dihydroxymelphalan. A new, accurate kinetic calibration procedure enabled the /detection/ of a concn of the unstable monohydroxymelphalan. The lower limit of quantification was 30 ng/mL for melphalan and 20 ng/mL for both dihydroxymelphalan and monohydroxymelphalan with fluorescence detection. The use of this method is illustrated by some pharmacokinetic data in systemic and locoregional melphalan therapy.
A rapid and sensitive HPLC method for detection melphalan in plasma and tissue samples by employing o-phthaladehyde derivatization and fluorescent detection is described. Derivatiation with o-phthalaldehyde yielded a product whose fluorescence was greater than that of melphalan alone. After simple methanol extraction of biological samples containing melphalan, the drug was derivatized by addition of acetate buffer and methanol containing o-phthalaldehyde to the extraction. Chromatographic analysis was performed on a 10 um Partisil 10 DDS 3 column with a guard column packed with pellicular C18 material. A mobile of methyl cyanide 15 mM phosphate buffer (36:64) with a flow rate of 3 mL/min was used. In plasma and brain samples of rats treated with melphalan, concentrations of 5.16 ug/mL and 0.82 ug/g for plasma and brain, respectively were detected when calculated against standard samples. No melphalan metabolites could be quantitated in biological samples because they co-eluted with the solvent front. The coefficient of variation for plasma (1 ug/mL) was 5.9% of the mean and for tissue (brain) (100 ng/150 mg) was 5.3% of the mean.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Melphalan tablets should be stored in well-closed, light-resistant, glass containers at temp less than 40 °C, preferably between 15-30 °C.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Additive bone marrow suppression can be expected when melphalan is admin with other cancer chemotherapeutic agents.
Renal failure occurred in 13 of 17 patients who received cyclosporine and high-dose melphalan therapy ... felt reaction resulted from drug interaction between cyclosporine and melphalan.
The effects of the vasoactive agents hydralazine, nifedipine, and verapamil on the tumor cytotoxicity of melphalan were studied in mice with experimental tumors. Treatment with hydralazine (5 mg/kg) 15 min after melphalan dosing (up to about 12 mg/kg) increased the melphalan induced delay of growth in either RIF-1 or KHT tumors by a factor of about 2.5. Similar enhancements were obtained with measurement of the surviving fraction of tumor cells in vitro following treatment in vivo with hydralazine and melphalan. Tumor cell kill was also increased when nifedipine was administered with melphalan compared to melphalan alone. These enhanced effects were seen when the vasoactive agents were given before or after melphalan. Hydralazine (5 mg/kg) induced nearly 100% radiobiological hypoxia in the tumors. Nifedipine had no effect on tumor hypoxic fraction at a dose of 10 mg/kg, although the antitumor effect of melphalan was substantially increased. A dose of 50 mg/kg nifedipine produced a large increase in tumor hypoxic fraction which persisted for several hours. Verapamil did not change the fraction of hypoxic cells in the KHT tumor and produced only slightly enhanced the antitumor effect of melphalan.
The effect of both hyperthermia and verapamil on cytotoxicity and transport of melphalan was studied in a pleiotropic drug-resistant Chinese hamster ovary cell line (CHRC5) and in the drug-sensitive parent line (AuxB1). The CHRC5 cell line was selected for resistance to colchicine but is also cross-resistant to other drugs including melphalan. Verapamil (10 uM) incr melphalan cytotoxicity in drug-resistant cells but not in drug-sensitive cells. Hyperthermia (40 to 45 degrees C) incr melphalan cytotoxicity in both cell lines ... melphalan cytotoxicity was incr further when verapamil was combined with hyperthermia (40 to 45 degrees C). The incr cytotoxicity caused by verapamil in drug-resistant cells was accompanied by alterations in membrane permeability to melphalan. The cellular uptake of melphalan after 14 min incr in the presence of verapamil (7 to 30 uM) at 37 and 42 degrees C. When verapamil (10 uM) was present, the rate of efflux of melphalan from CHRC5 cells decr by almost 40% at 37 degrees C. The rate of efflux was incr at 42 degrees C relative to 37 degrees C, but with verapamil the rate decr to that obtained at 37 degrees C in CHRC5 cells. In drug-sensitive cells, verapamil (< or = 50 uM) did not affect either uptake or efflux of melphalan. These findings suggest that verapamil could be beneficial by incr the effectiveness of melphalan in the elimination of multidrug-resistant cells the combo of hyperthermia and verapamil could be especially advantageous by incr melphalan cytotoxicity in a localized target region.
For more Interactions (Complete) data for Melphalan (15 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Sensitive to light, heat, and moisture.
.../Reconstituted/ melphalan hydrocholide solution containing 5 mg of melphalan per mL is stable for up to 90 min at room temperature... The reconstituted solution should be diluted further with 0.9% sodium chloride injection to provide solution with a concentration not exceeding 0.45 mg/mL. This diluted solution is stable for 60 min at room temperature.
Bulk: A dried sample, stored at 60 °C for 15 days, showed about 10% decomposition as indicated by UV absorption and ionic chloride content. Solution: After 24 hours in water at 28 °C, approximately 80% decomposition was observed (TLC).

Dates

Modify: 2023-09-13
Loeber R, Michaelson E, Fang Q, Campbell C, Pegg AE, Tretyakova N: Cross-linking of the DNA repair protein Omicron6-alkylguanine DNA alkyltransferase to DNA in the presence of antitumor nitrogen mustards. Chem Res Toxicol. 2008 Apr;21(4):787-95. doi: 10.1021/tx7004508. Epub 2008 Feb 14. [PMID:18324787]
Souliotis VL, Dimopoulos MA, Episkopou HG, Kyrtopoulos SA, Sfikakis PP: Preferential in vivo DNA repair of melphalan-induced damage in human genes is greatly affected by the local chromatin structure. DNA Repair (Amst). 2006 Aug 13;5(8):972-85. Epub 2006 Jun 15. [PMID:16781199]
Moscow JA, Swanson CA, Cowan KH: Decreased melphalan accumulation in a human breast cancer cell line selected for resistance to melphalan. Br J Cancer. 1993 Oct;68(4):732-7. [PMID:8398701]
Povirk LF, Shuker DE: DNA damage and mutagenesis induced by nitrogen mustards. Mutat Res. 1994 Dec;318(3):205-26. doi: 10.1016/0165-1110(94)90015-9. [PMID:7527485]
Lawley PD, Phillips DH: DNA adducts from chemotherapeutic agents. Mutat Res. 1996 Aug 17;355(1-2):13-40. doi: 10.1016/0027-5107(96)00020-6. [PMID:8781575]

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